molecular formula C13H11NO3 B2689992 (2E)-3-(2-methoxyquinolin-3-yl)acrylic acid CAS No. 565206-91-9

(2E)-3-(2-methoxyquinolin-3-yl)acrylic acid

Cat. No. B2689992
CAS RN: 565206-91-9
M. Wt: 229.235
InChI Key: FYWLPUONLPZDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-3-(2-methoxyquinolin-3-yl)acrylic acid” is a biochemical compound used for proteomics research . Its molecular formula is C13H11NO3 and it has a molecular weight of 229.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11NO3/c1-17-13-10(6-7-12(15)16)8-9-4-2-3-5-11(9)14-13/h2-8H,1H3,(H,15,16)/b7-6+ .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis Methodologies

Researchers have developed methods for synthesizing (2E)-3-(2-methoxyquinolin-3-yl)acrylic acid derivatives through various chemical reactions. For instance, Ture et al. (2011) utilized the Heck reaction for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters, demonstrating the versatility of this compound in chemical synthesis. Similarly, Avetisyan et al. (2010) developed a procedure for synthesizing (2-methylquinolin-4-ylsulfanyl)-substituted acetic and propionic acids, indicating the broad applicability of related quinolinyl structures in chemical synthesis (Ture et al., 2011); (Avetisyan et al., 2010).

Potential Therapeutic Uses

The study by Rodrigues et al. (2012) highlighted the potential therapeutic uses of quinolinyl acrylate derivatives in treating prostate cancer. Their research found that certain derivatives exhibited significant inhibitory effects on cancer cell adhesion, migration, invasion, and tumor growth in vivo (Rodrigues et al., 2012).

Polymer Applications

Polymer science has also benefited from the study of quinoline-based acrylates. Uma et al. (2015) synthesized a novel acrylate monomer of quinoline-based chalcone and investigated its antimicrobial activities and drug-releasing capabilities, highlighting its potential in biomedical applications (Uma et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(E)-3-(2-methoxyquinolin-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13-10(6-7-12(15)16)8-9-4-2-3-5-11(9)14-13/h2-8H,1H3,(H,15,16)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWLPUONLPZDPD-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC2=CC=CC=C2C=C1/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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